molecular formula C13H12N2O3 B11753645 methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate

methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B11753645
M. Wt: 244.25 g/mol
InChI Key: VNBIUXPNQBUTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, substituted with a methoxy group and a diazene carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, forming 2-aminonaphthalene.

    Diazotization: The amine group is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with methyl 2-carboxylate to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration, reduction, diazotization, and coupling reactions, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: The azo group (N=N) can be reduced to form hydrazo compounds (NH-NH).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydrazo compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the release of active amine compounds that exert their effects on specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate: Lacks the methoxy group, leading to different chemical and biological properties.

    Methyl (E)-2-(4-methoxyphenyl)diazene-1-carboxylate: Contains a phenyl ring instead of a naphthalene ring, resulting in different reactivity and applications.

Uniqueness

Methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of both the methoxy group and the naphthalene ring, which confer specific chemical reactivity and potential biological activity that distinguish it from other azo compounds.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl N-(6-methoxynaphthalen-2-yl)iminocarbamate

InChI

InChI=1S/C13H12N2O3/c1-17-12-6-4-9-7-11(5-3-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3

InChI Key

VNBIUXPNQBUTHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)N=NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.